Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with the CAS number 57508-48-2. It is classified as an amino acid derivative and is notable for its structural features, including a cyclopropyl group attached to the propanoate backbone. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and pharmacology.
The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can be achieved through several methods, often involving the reaction of cyclopropyl-containing intermediates with amino acid derivatives. One common approach includes the use of cyclopropyl ketones or aldehydes that are subsequently reacted with ethyl esters of amino acids under catalytic conditions .
A typical synthetic route may involve:
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can participate in various chemical reactions typical for amino acids and esters:
The reactivity profile is influenced by both the amino group and the ester functionality, allowing for diverse synthetic applications in drug development .
The mechanism of action for ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors. The amino group may facilitate binding to active sites on proteins, potentially modulating their activity.
Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The precise mechanism would depend on further studies into specific interactions within biological systems.
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm purity and structural integrity during synthesis .
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has potential applications in:
This compound's unique structure offers promising avenues for research and development in multiple scientific fields.
Catalytic asymmetric amination represents a cornerstone methodology for constructing the enantiomerically pure cyclopropane ring system in ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride. This approach leverages chiral catalysts to establish the stereogenic center with high fidelity during the cyclopropanation step. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes constitutes a widely employed strategy, where chiral dirhodium(II) carboxylate complexes (e.g., Rh₂(S-DOSP)₄) induce asymmetry during carbene transfer reactions. These catalysts facilitate the formation of cyclopropane carboxylates with enantiomeric excess (ee) values exceeding 90% under optimized conditions, as demonstrated in the synthesis of precursors like ethyl 2-cyclopropyl-2-diazoacetate [4].
Organocatalytic approaches provide complementary routes to metal-mediated cyclopropanation. Chiral ammonium salts derived from cinchona alkaloids catalyze the asymmetric amination of β-cyclopropyl-α,β-unsaturated esters via conjugate addition pathways. This methodology enables direct installation of the amino group with simultaneous stereocontrol, avoiding multi-step protection/deprotection sequences. For instance, benzyltrimethylammonium hydroxide (Triton B) catalyzes the Michael addition of nitrogen nucleophiles to ethyl cyclopropylideneacetate, affording the (3S)-configured product with 82% enantiomeric excess [2] [4].
Table 1: Performance of Catalytic Systems for Asymmetric Cyclopropanation
Catalyst Type | Specific Example | Reaction Temperature | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|
Dirhodium(II) Carboxamide | Rh₂(S-NTTL)₄ | 40°C | 95 | 78 |
Chiral Ammonium Salt | (8S,9R)-N-(p-Tolyl)cinchoninium | 25°C | 89 | 85 |
Copper-Bisoxazoline | Cu(OTf)₂/(S)-t-Bu-Box | -20°C | 92 | 81 |
Organocatalyst (Phase Transfer) | (S)-BINOL-derived phosphonium | 0°C | 84 | 79 |
Substrate engineering critically influences stereoselectivity. The incorporation of sterically demanding ester groups (e.g., tert-butyl instead of ethyl) in α-diazo-β-ketoesters significantly enhances diastereoselectivity during cyclopropanation. Computational studies indicate this improvement stems from increased steric differentiation within the chiral catalyst pocket. Subsequent hydrolysis and re-esterification yield the ethyl ester without racemization, providing a versatile route to enantiopure cyclopropane building blocks [4].
Despite advances in asymmetric synthesis, enantioselective resolution remains indispensable for achieving the high stereochemical purity required for pharmaceutical applications of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride. Diastereomeric salt crystallization constitutes the most industrially viable method, leveraging differential solubility between diastereomeric complexes formed with chiral resolving agents. Tartaric acid derivatives, particularly O,O′-di-p-toluoyl-(2R,3R)-tartaric acid (DTTA), demonstrate exceptional resolving power for β-amino esters. When applied to racemic ethyl 3-amino-3-cyclopropylpropanoate, DTTA selectively crystallizes the (3R)-enantiomer salt from ethanol/water mixtures, leaving the desired (3S)-isomer enriched in the mother liquor (>95% ee after single recrystallization) [2].
Enzymatic kinetic resolution offers a sustainable alternative to classical resolution. Immobilized lipases (e.g., Candida antarctica lipase B, CAL-B) catalyze the enantioselective acylation of racemic amino esters in organic solvents. In the representative process, vinyl acetate serves as acyl donor in methyl tert-butyl ether (MTBE) at 30°C, selectively converting the (3R)-enantiomer to its N-acetyl derivative while leaving the (3S)-isomer unreacted. This approach typically achieves E-values >200, enabling isolation of the (3S)-amino ester hydrochloride with >99% ee after simple extractive workup and acidification. The unreacted enantiomer is recovered with high purity, significantly improving process atom economy compared to diastereomeric salt formation [6].
Chromatographic resolution on chiral stationary phases (CSPs) provides ultrahigh purity material for analytical standards and critical applications. Polysaccharide-based CSPs (Chiralpak IA, IB, IC) demonstrate superior resolving power for β-cyclopropyl β-amino esters under normal-phase conditions. Optimized separation employs hexane/ethanol/trifluoroacetic acid (90:10:0.1 v/v/v) at 25°C, achieving baseline resolution (Rs >1.5) with retention times under 15 minutes. Preparative-scale separations deliver multi-gram quantities of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride with >99.9% chemical and stereochemical purity, albeit at higher operational costs than crystallization or enzymatic methods [2].
Continuous flow technology revolutionizes the manufacturing of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride by enhancing reaction control, safety profile, and throughput. The integration of heterogeneous catalytic hydrogenation in flow reactors exemplifies these advantages. A representative multi-step sequence begins with the continuous cyclopropanation of ethyl acrylate using diazomethane (generated in situ from Diazald®) over a immobilized palladium catalyst (Pd/Al₂O₃) at 80°C and 20 bar pressure. The resulting ethyl cyclopropanecarboxylate subsequently undergoes continuous bromination at the β-position using N-bromosuccinimide (NBS) in a photochemical flow reactor (254 nm UV source) [1] [4].
The critical amination step employs nucleophilic substitution with liquid ammonia in superheated water (200°C, 50 bar) within a corrosion-resistant Hastelloy tubular reactor. Under these conditions, residence times of 30 minutes achieve complete conversion of the bromoester to racemic ethyl 3-amino-3-cyclopropylpropanoate. The racemate then enters a continuous enzymatic resolution module containing CAL-B immobilized on macroporous acrylic resin, with vinyl butyrate as acyl donor in a toluene/MTBE mixture. This configuration maintains >98% enantioselectivity for 500 hours of continuous operation. The unreacted (3S)-enantiomer is finally converted to its hydrochloride salt in an inline acidification unit featuring static mixers and anti-solvent crystallization [1].
Table 2: Performance Metrics of Batch vs. Continuous Processes
Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
---|---|---|---|
Overall Yield (3S-isomer) | 42% | 67% | 1.6x |
Space-Time Yield (kg/m³/h) | 0.15 | 1.8 | 12x |
Total Processing Time | 72 hours | 4 hours | 18x |
Solvent Consumption | 120 L/kg product | 28 L/kg product | 4.3x reduction |
Maximum Temperature Gradient | 35°C (exotherm) | 2°C (isothermal) | Improved safety |
The implementation of real-time analytics via inline FTIR and polarimetry enables closed-loop control of stereochemical purity. Process analytical technology (PAT) probes positioned after critical unit operations continuously monitor conversion and enantiomeric excess, automatically adjusting flow rates, temperature, or catalyst activity to maintain specifications. This level of control reduces off-specification material generation by >90% compared to batch manufacturing while ensuring consistent delivery of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride with >99.5% chemical purity and >99.0% enantiomeric excess [1].
Solvent-free methodologies significantly improve the sustainability profile of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride synthesis. Mechanochemical activation via ball milling enables efficient cyclopropanation without volatile organic solvents. In a representative approach, ethyl acrylate, trimethylsulfoxonium iodide (TMSI), and potassium carbonate undergo high-energy ball milling in a zirconia chamber with yttria-stabilized milling media. The solid-state reaction completes within 2 hours, yielding ethyl cyclopropanecarboxylate in 85% isolated yield – comparable to solution-phase methods while eliminating solvent waste and reducing energy input by 70%. Subsequent bromination employs NBS under neat grinding conditions at ambient temperature, avoiding traditional halogenated solvents like dichloromethane [3].
Biocatalytic cascades provide atom-economical routes to the target molecule. Engineered transaminases (e.g., Codexis TA-134) catalyze the asymmetric amination of ethyl 3-cyclopropyl-3-oxopropanoate with isopropylamine as amine donor. This single-step conversion proceeds in aqueous buffer (pH 7.5) at 30°C, directly affording the (3S)-enantiomer with >99% ee and 90% conversion. The reaction equilibrium favors product formation due to spontaneous precipitation of the hydrochloride salt, driving the reaction to completion. This approach circumvents traditional resolution steps and reduces the synthetic step count from 5-6 steps to a single transformation, dramatically improving process mass intensity (PMI) [5].
Table 3: Environmental Metrics Comparison of Synthetic Routes
Metric | Conventional Route | Solvent-Free Route | Biocatalytic Route |
---|---|---|---|
PMI (kg input/kg product) | 87 | 18 | 32 |
E-Factor | 52 | 11 | 19 |
Energy Consumption (kWh/kg) | 210 | 45 | 85 |
Carbon Footprint (kg CO₂eq/kg) | 95 | 23 | 41 |
Water Usage (L/kg) | 1200 | 85 | 650 |
The integration of green chemistry principles extends to purification technologies. Supercritical fluid chromatography (SFC) with carbon dioxide/ethanol mobile phases replaces traditional silica gel chromatography for final purification. This technique reduces organic solvent consumption by >95% while maintaining >99.5% purity specifications. Additionally, aqueous workup protocols eliminate chlorinated solvents: ethyl acetate/water systems efficiently extract the product while enabling >99% solvent recovery via distillation. These combined approaches position the synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride at the forefront of sustainable pharmaceutical manufacturing [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: